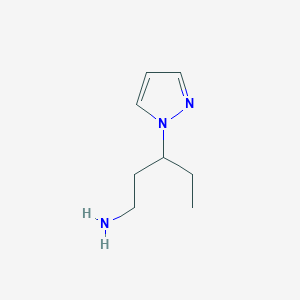![molecular formula C21H20FNO4S2 B2710639 (5-Fluorobenzo[b]thiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1798484-27-1](/img/structure/B2710639.png)
(5-Fluorobenzo[b]thiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluorobenzo[b]thiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. One common approach is the transition-metal-free one-pot synthesis, which allows for the formation of fused benzofuranamines and benzo[b]thiophenamines. This method avoids the use of heavy metals, making it more environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure may interact with biological targets, making it useful in drug discovery and development.
Industry: : It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other fluorinated benzo[b]thiophenes or piperidines with different substituents. These compounds may have similar properties but differ in their reactivity and biological activity.
List of Similar Compounds
Fluorobenzo[b]thiophene derivatives
Piperidine derivatives with various substituents
Other methoxyphenylsulfonyl compounds
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4S2/c1-27-16-3-5-17(6-4-16)29(25,26)18-8-10-23(11-9-18)21(24)20-13-14-12-15(22)2-7-19(14)28-20/h2-7,12-13,18H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUDXNSFEILOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(5-Chlorothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2710561.png)
![2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2710562.png)
![N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2710563.png)
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2710565.png)


![N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2710572.png)
![1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2710573.png)

![5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid](/img/structure/B2710576.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2710579.png)
